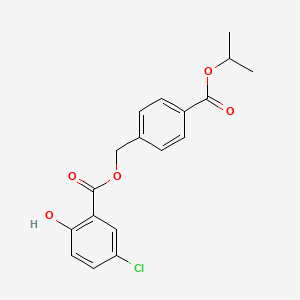![molecular formula C15H13ClN2O2S B5704758 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, particularly in the treatment of cancer and inflammatory diseases.
作用機序
The mechanism of action of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of the enzyme protein disulfide isomerase (PDI). PDI is an enzyme that plays a crucial role in the folding and secretion of proteins. In cancer cells, PDI is overexpressed and contributes to the growth and survival of cancer cells. By inhibiting PDI, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide disrupts the folding and secretion of proteins, leading to the induction of cell death in cancer cells. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to induce cell death in cancer cells by disrupting the folding and secretion of proteins. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to reduce tumor growth in mouse models of breast and lung cancer. In addition, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to reduce the severity of inflammation in mouse models of inflammatory bowel disease.
実験室実験の利点と制限
One of the advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its specificity for PDI, which makes it a useful tool for studying the role of PDI in cancer and inflammatory diseases. However, one of the limitations of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its poor solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other diseases, such as neurodegenerative diseases and viral infections. Additionally, the potential clinical application of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in cancer and inflammatory diseases should be further explored in clinical trials.
合成法
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-chloroaniline and 4-methoxybenzoic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and amine chloride. The acid chloride and amine chloride are then reacted with carbon disulfide to form the corresponding isothiocyanate and thiourea, respectively. The final step involves the condensation of the isothiocyanate and thiourea to form N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide.
科学的研究の応用
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the production of inflammatory cytokines in macrophages, suggesting its potential application in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEKOCRQNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

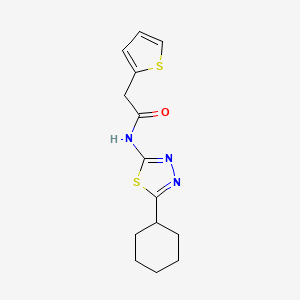
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
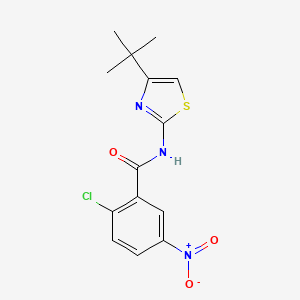
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
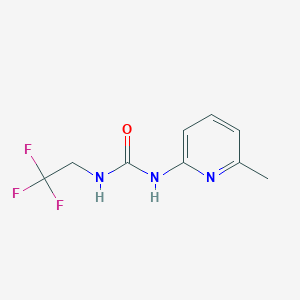
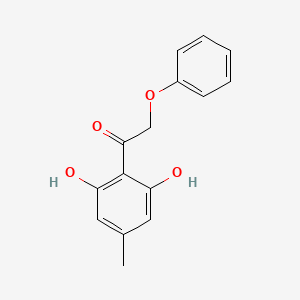
![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)
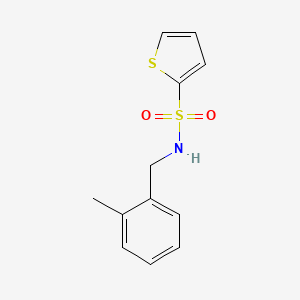
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
